molecular formula C10H7Cl2N3OS B6111229 2,3-dichlorobenzaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone

2,3-dichlorobenzaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone

Numéro de catalogue B6111229
Poids moléculaire: 288.15 g/mol
Clé InChI: DXVFJXBVGNPXTH-YIXHJXPBSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2,3-dichlorobenzaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone, also known as DCTH, is a chemical compound that has gained attention in scientific research due to its potential therapeutic and biological applications. DCTH is a derivative of thiosemicarbazide, a compound that has been extensively studied for its antimicrobial, antitumor, and antiviral properties. In

Applications De Recherche Scientifique

2,3-dichlorobenzaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone has been studied for its potential therapeutic applications in various fields of medicine, including oncology, neurology, and infectious diseases. In oncology, 2,3-dichlorobenzaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. 2,3-dichlorobenzaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone has also been studied for its potential use as a radioprotective agent, which can reduce the harmful effects of radiation therapy on healthy tissues. In neurology, 2,3-dichlorobenzaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone has been shown to have neuroprotective effects against oxidative stress and neuroinflammation, which are implicated in the pathogenesis of neurodegenerative diseases such as Alzheimer's and Parkinson's. In infectious diseases, 2,3-dichlorobenzaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone has been studied for its antimicrobial and antiviral properties, particularly against drug-resistant strains of bacteria and viruses.

Mécanisme D'action

The mechanism of action of 2,3-dichlorobenzaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone is not fully understood, but it is believed to involve the formation of a complex with metal ions such as copper and iron, which are essential for various biological processes. The complexation of 2,3-dichlorobenzaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone with metal ions may lead to the generation of reactive oxygen species (ROS), which can induce oxidative stress and DNA damage in cancer cells, leading to apoptosis. In neurology, the complexation of 2,3-dichlorobenzaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone with metal ions may prevent the accumulation of amyloid-beta plaques and alpha-synuclein aggregates, which are hallmarks of Alzheimer's and Parkinson's diseases, respectively. In infectious diseases, the complexation of 2,3-dichlorobenzaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone with metal ions may interfere with the enzymatic activity of bacterial and viral proteins, leading to their inhibition.
Biochemical and Physiological Effects
2,3-dichlorobenzaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone has been shown to have various biochemical and physiological effects, depending on the type of cells and tissues it interacts with. In cancer cells, 2,3-dichlorobenzaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone has been shown to induce apoptosis by activating the caspase cascade and inhibiting the PI3K/Akt signaling pathway. In healthy cells, 2,3-dichlorobenzaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone has been shown to have antioxidant and anti-inflammatory effects, which can protect against oxidative stress and inflammation. In neurology, 2,3-dichlorobenzaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone has been shown to improve cognitive function and memory in animal models of Alzheimer's and Parkinson's diseases. In infectious diseases, 2,3-dichlorobenzaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone has been shown to inhibit the growth of bacterial and viral pathogens, particularly those that are resistant to conventional antibiotics and antivirals.

Avantages Et Limitations Des Expériences En Laboratoire

2,3-dichlorobenzaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. 2,3-dichlorobenzaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone can be easily synthesized in the lab using standard organic chemistry techniques, and its purity can be confirmed by various spectroscopic and analytical methods. 2,3-dichlorobenzaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone is also stable under normal laboratory conditions and can be stored for long periods without degradation. However, 2,3-dichlorobenzaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone has some limitations for lab experiments, including its limited solubility in water and some organic solvents, which may affect its bioavailability and pharmacokinetics. 2,3-dichlorobenzaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone also requires further studies to determine its optimal dosage and administration routes for different therapeutic applications.

Orientations Futures

There are several future directions for the study of 2,3-dichlorobenzaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone, including its optimization as a therapeutic agent for cancer, neurodegenerative diseases, and infectious diseases. Further studies are needed to elucidate the mechanism of action of 2,3-dichlorobenzaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone and its interaction with metal ions and biological molecules. The development of 2,3-dichlorobenzaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone derivatives with improved pharmacokinetic and pharmacodynamic properties is also an area of interest. Moreover, the use of 2,3-dichlorobenzaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone in combination with other therapeutic agents, such as chemotherapeutic drugs and immunomodulators, may enhance its efficacy and reduce its adverse effects. The potential use of 2,3-dichlorobenzaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone as a diagnostic tool for cancer and infectious diseases is also an area of research that warrants further investigation.

Méthodes De Synthèse

2,3-dichlorobenzaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone can be synthesized by the reaction of 2,3-dichlorobenzaldehyde with thiosemicarbazide in the presence of acetic acid. The reaction yields a yellow crystalline compound that can be purified by recrystallization from ethanol. The purity of the compound can be confirmed by melting point determination, elemental analysis, and spectroscopic techniques such as infrared and nuclear magnetic resonance spectroscopy.

Propriétés

IUPAC Name

(2Z)-2-[(E)-(2,3-dichlorophenyl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2N3OS/c11-7-3-1-2-6(9(7)12)4-13-15-10-14-8(16)5-17-10/h1-4H,5H2,(H,14,15,16)/b13-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXVFJXBVGNPXTH-YIXHJXPBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(=NN=CC2=C(C(=CC=C2)Cl)Cl)S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=O)N/C(=N/N=C/C2=C(C(=CC=C2)Cl)Cl)/S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.